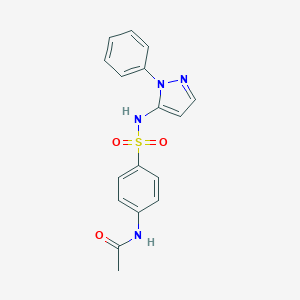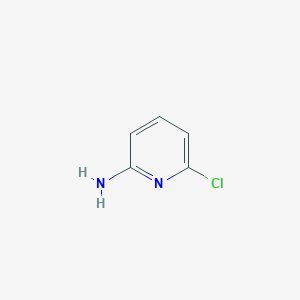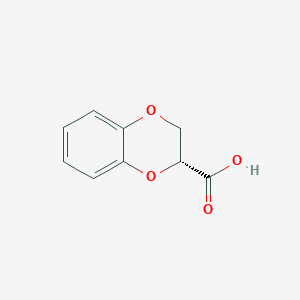
Amidepsine A
Übersicht
Beschreibung
Amidepsine A is a fungal metabolite isolated from the culture broth of the fungus Humicola species FO-2942. It is known for its inhibitory effects on diacylglycerol acyltransferase, an enzyme involved in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A .
Wissenschaftliche Forschungsanwendungen
Amidepsine A has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of Amidepsine A involves the inhibition of diacylglycerol acyltransferase, an enzyme that catalyzes the formation of triglycerides from diacylglycerol and acyl-coenzyme A . By inhibiting this enzyme, this compound reduces the synthesis of triglycerides, leading to decreased lipid accumulation in cells. This mechanism is particularly relevant in the context of metabolic disorders, where excessive triglyceride synthesis and accumulation can lead to conditions such as obesity and diabetes .
Similar Compounds:
Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.
Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.
Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.
Uniqueness of this compound: Unlike some other inhibitors, this compound has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Amidepsine A plays a crucial role in biochemical reactions by inhibiting diacylglycerol acyltransferase. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting this enzyme, this compound reduces the formation of triglycerides, which can help mitigate conditions like fatty liver, obesity, and hypertriglyceridemia. The compound has shown inhibitory effects in rat liver microsomes with an IC50 value of 10.2 µM and in Raji cells with an IC50 value of 15.5 µM .
Cellular Effects
This compound influences various cellular processes by inhibiting diacylglycerol acyltransferase. This inhibition leads to a reduction in triglyceride formation, which can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the reduction in triglyceride levels can alter lipid signaling pathways, affecting processes such as lipid storage, energy metabolism, and cell membrane composition. These changes can have downstream effects on cellular functions, including insulin sensitivity and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to diacylglycerol acyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol and acyl-CoA to triglycerides, leading to a decrease in triglyceride synthesis. Additionally, this compound may influence gene expression by modulating lipid signaling pathways, which can result in changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of diacylglycerol acyltransferase. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits diacylglycerol acyltransferase, leading to a reduction in triglyceride levels and associated metabolic benefits. At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal lipid metabolism. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting diacylglycerol acyltransferase, the compound reduces the synthesis of triglycerides, which can affect metabolic flux and metabolite levels. This inhibition can lead to changes in the levels of diacylglycerol, acyl-CoA, and other intermediates in lipid metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in lipid biosynthesis and degradation, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where diacylglycerol acyltransferase is localized. This targeted distribution allows this compound to effectively inhibit the enzyme and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where diacylglycerol acyltransferase is found. This localization is facilitated by targeting signals or post-translational modifications that direct this compound to specific compartments. By localizing to the endoplasmic reticulum, this compound can effectively inhibit diacylglycerol acyltransferase and reduce triglyceride synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amidepsine A is typically isolated from the culture broth of Humicola species FO-2942. The isolation process involves several steps, including fermentation, extraction, and purification . The culture broth is first fermented under specific conditions, followed by extraction using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Humicola species FO-2942. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted and purified using similar techniques as those used in laboratory-scale preparation .
Analyse Chemischer Reaktionen
Types of Reactions: Amidepsine A undergoes various chemical reactions, including hydrolysis, esterification, and oxidation .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids and alcohols.
Esterification: It can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Major Products Formed: The major products formed from these reactions include various esters, acids, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Eigenschaften
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Amidepsine A?
A1: this compound is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, this compound reduces TAG formation [].
Q2: What is the structural characterization of this compound?
A2: this compound is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.
Q3: How does this compound impact triacylglycerol formation in cells?
A3: this compound specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.
Q4: Are there other compounds similar to this compound?
A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].
Q5: Has this compound been tested in any disease models?
A5: While the provided abstracts do not detail specific disease models for this compound, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if this compound shares similar properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





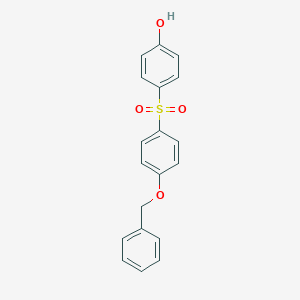
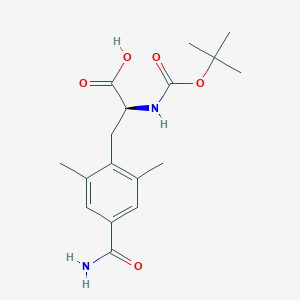

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
